all-E-Heptaprenol
Overview
Description
all-E-Heptaprenol: is a polyprenyl alcohol with the molecular formula C35H58O and a molecular weight of 494.83 g/mol . It is characterized by a linear hydrocarbon chain with seven isoprene units and an alcohol group at one end. The “all-E” designation indicates that all double bonds in the molecule are in the trans configuration. This compound is found naturally in some plants and bacteria and has been noted for its potential anti-tumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of polyprenols, including all-E-Heptaprenol, can be achieved through chain lengthening methods. One efficient approach involves the use of sodium acetylide in dimethoxyethane at room temperature, which replaces the critical step of acetylene addition in liquid ammonia . This method is less time-consuming and eliminates the need for low temperatures and toxic chemicals, making it suitable for ordinary laboratory settings.
Industrial Production Methods: : Industrial production of this compound typically involves high-performance liquid chromatography to control the formation of undesired isomers and side-products. The resulting polyprenols can be further used in the synthesis of various biological prenylquinones and tocochromanols .
Chemical Reactions Analysis
Types of Reactions: : all-E-Heptaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce saturated alcohols .
Scientific Research Applications
Chemistry: : In chemistry, all-E-Heptaprenol is used as a precursor for the synthesis of various biologically active compounds, including prenylquinones and tocochromanols .
Biology: : In biological research, this compound is studied for its role in cellular processes and its potential as an anti-tumor agent .
Medicine: : In medicine, this compound is being explored for its potential therapeutic applications, particularly in cancer treatment due to its cytotoxic activity against tumor cells .
Industry: : Industrial applications of this compound include its use in the production of vitamins and other essential biomolecules .
Mechanism of Action
The exact mechanism of action of all-E-Heptaprenol is not fully understood. research suggests that it may interfere with cell membrane function or inhibit cancer cell proliferation. It is believed to target specific molecular pathways involved in cell growth and survival, making it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to all-E-Heptaprenol include other polyprenols such as dolichols and phytol. These compounds share structural similarities, including the presence of multiple isoprene units and an alcohol group .
Uniqueness: : What sets this compound apart is its specific configuration of double bonds (all-trans) and its potential anti-tumor properties. Unlike some other polyprenols, this compound has been shown to exhibit significant cytotoxic activity against tumor cells, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCABNKZQORKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702160 | |
Record name | 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5905-41-9 | |
Record name | 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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